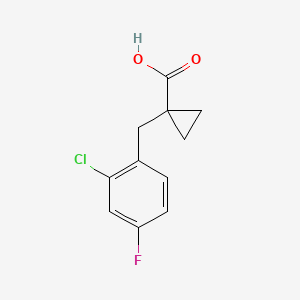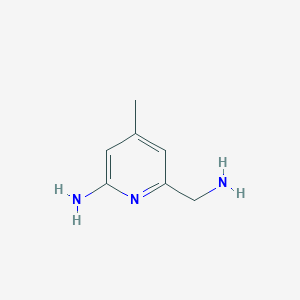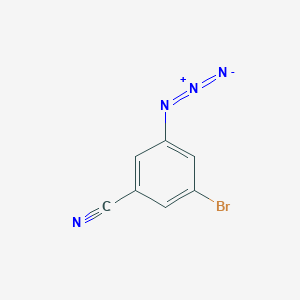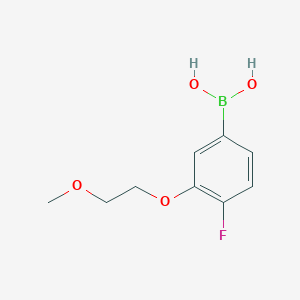
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluoro and a 2-methoxyethoxy group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitably substituted phenyl derivative, such as 4-fluoro-3-nitrophenol.
Substitution Reaction: The nitro group is reduced to an amine, which is then protected.
Ether Formation: The protected amine undergoes etherification with 2-methoxyethanol to introduce the 2-methoxyethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: Under certain conditions, the boronic acid can be reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh₃)₄ or Pd(OAc)₂.
Bases: Typically, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from oxidation reactions.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is used to create complex molecules through cross-coupling reactions. It serves as a building block for pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine
This compound is valuable in medicinal chemistry for the development of new drugs. Its derivatives can act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the manufacture of polymers and electronic materials, where its unique properties enhance performance and durability.
Mécanisme D'action
The primary mechanism by which (4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid exerts its effects is through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl)boronic acid: Similar structure but with a chlorine substituent instead of a fluorine.
(4-Fluoro-3-methoxyphenyl)boronic acid: Lacks the 2-methoxyethoxy group.
2-Fluoro-4-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the 2-methoxyethoxy group.
Uniqueness
(4-Fluoro-3-(2-methoxyethoxy)phenyl)boronic acid is unique due to the presence of both a fluoro and a 2-methoxyethoxy group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C9H12BFO4 |
|---|---|
Poids moléculaire |
214.00 g/mol |
Nom IUPAC |
[4-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3 |
Clé InChI |
WUXZPQNIJPUCGX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)F)OCCOC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


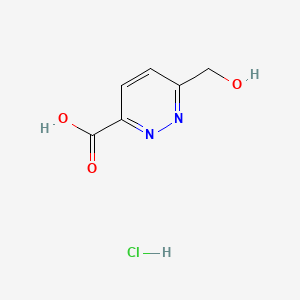
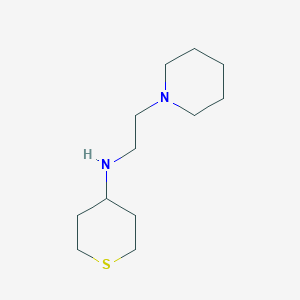
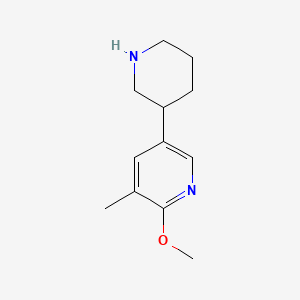
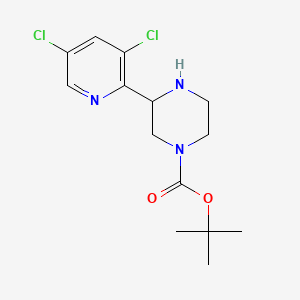

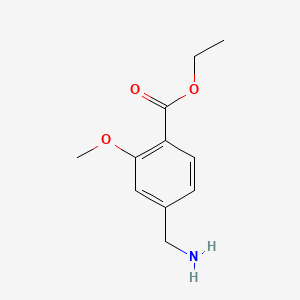

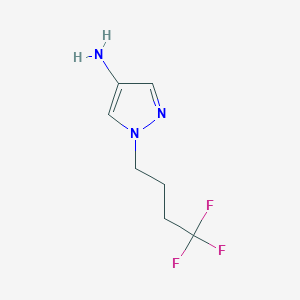
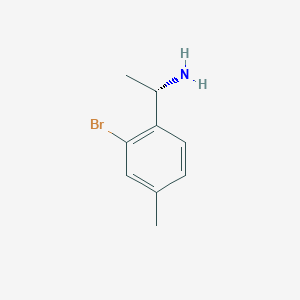
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)
